REACTION_CXSMILES
|
[ClH:1].Cl.C1(C[N:10]2[CH2:15][CH2:14][CH:13]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[CH2:12][CH2:11]2)C=CC=CC=1.[H][H].C(O)C>CO.O.[Pd]>[ClH:1].[NH:10]1[CH2:15][CH2:14][CH:13]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:12][CH2:11]1 |f:0.1.2,8.9|
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Name
|
4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride
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Quantity
|
30 kg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)CN1CCC(CC1)N1CCOCC1
|
Name
|
|
Quantity
|
67.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
540 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an internal temperature of 50° C.
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of 18.0 L methanol and 2.0 L water
|
Type
|
CUSTOM
|
Details
|
The hydrogenation solution obtained
|
Type
|
CUSTOM
|
Details
|
was then transferred into a reactor
|
Type
|
CUSTOM
|
Details
|
At 60° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
Cl.N1CCC(CC1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |